molecular formula C7H6ClNO3 B6327698 3-(Chloromethoxy)nitrobenzene CAS No. 1357626-48-2

3-(Chloromethoxy)nitrobenzene

Cat. No. B6327698
CAS RN: 1357626-48-2
M. Wt: 187.58 g/mol
InChI Key: UCIKRSSOMJIGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethoxy)nitrobenzene, also known as 3-CMNB, is an aromatic nitro compound that has a wide range of applications in both scientific research and industrial production. It is a colorless, crystalline solid with a melting point of 70-72°C and a boiling point of 212°C. It has a pungent odor and is soluble in ethanol, ether, and chloroform. 3-CMNB is an important intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, and is also used as a reagent in organic synthesis.

Mechanism of Action

3-(Chloromethoxy)nitrobenzene is believed to act as an intermediate in the formation of a variety of heterocyclic compounds. It is thought to act as an electrophile in the formation of cyclic ethers and heterocyclic compounds. The reaction of 3-(Chloromethoxy)nitrobenzene with an alkene is believed to involve a nucleophilic substitution reaction, in which the nitro group of 3-(Chloromethoxy)nitrobenzene is replaced by an alkene.
Biochemical and Physiological Effects
3-(Chloromethoxy)nitrobenzene has not been studied for its biochemical and physiological effects. However, as it is an aromatic nitro compound, it is likely to have a toxic effect on the human body. Therefore, it should be handled with caution and protective clothing should be worn when handling it.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Chloromethoxy)nitrobenzene in laboratory experiments include its low cost, its availability, and its ease of preparation. It is also relatively stable and has a low melting point, which makes it easy to work with. The main limitation of using 3-(Chloromethoxy)nitrobenzene in laboratory experiments is its toxicity. It should be handled with caution and protective clothing should be worn when handling it.

Future Directions

There are several potential future directions for research involving 3-(Chloromethoxy)nitrobenzene. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, dyes, and agrochemicals. In addition, further research into its potential use as a catalyst in the synthesis of polymers and as a reagent in the synthesis of polymeric materials is warranted. Finally, further research into its potential use in the synthesis of heterocyclic compounds is also needed.

Synthesis Methods

3-(Chloromethoxy)nitrobenzene can be synthesized from 3-chloro-4-methoxynitrobenzene, which is prepared by nitration of 3-chloro-4-methoxybenzene. This is followed by a reduction of the nitro group to a nitroso group using zinc-copper couple in acetic acid. The nitroso group is then reduced to a hydroxyl group using sodium borohydride. The hydroxyl group is then oxidized to a nitro group using nitric acid.

Scientific Research Applications

3-(Chloromethoxy)nitrobenzene is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, and as a starting material for the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of a variety of heterocyclic compounds. In addition, it has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of polymeric materials.

properties

IUPAC Name

1-(chloromethoxy)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-5-12-7-3-1-2-6(4-7)9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIKRSSOMJIGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethoxy)nitrobenzene

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